3-amino-5-chloro-4-methyl-2(1H)-Pyridinone 3-amino-5-chloro-4-methyl-2(1H)-Pyridinone
Brand Name: Vulcanchem
CAS No.:
VCID: VC15750815
InChI: InChI=1S/C6H7ClN2O/c1-3-4(7)2-9-6(10)5(3)8/h2H,8H2,1H3,(H,9,10)
SMILES:
Molecular Formula: C6H7ClN2O
Molecular Weight: 158.58 g/mol

3-amino-5-chloro-4-methyl-2(1H)-Pyridinone

CAS No.:

Cat. No.: VC15750815

Molecular Formula: C6H7ClN2O

Molecular Weight: 158.58 g/mol

* For research use only. Not for human or veterinary use.

3-amino-5-chloro-4-methyl-2(1H)-Pyridinone -

Specification

Molecular Formula C6H7ClN2O
Molecular Weight 158.58 g/mol
IUPAC Name 3-amino-5-chloro-4-methyl-1H-pyridin-2-one
Standard InChI InChI=1S/C6H7ClN2O/c1-3-4(7)2-9-6(10)5(3)8/h2H,8H2,1H3,(H,9,10)
Standard InChI Key WNDWSFOCSMZNKU-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=O)NC=C1Cl)N

Introduction

Chemical Identity and Structural Analysis

Molecular Formula and Physicochemical Properties

The molecular formula of 3-amino-5-chloro-4-methyl-2(1H)-Pyridinone is C₆H₇ClN₂O, with a molecular weight of 158.59 g/mol. Key structural features include:

  • A pyridinone ring (a six-membered aromatic ring with one oxygen atom at position 2).

  • Substituents: amino (position 3), chloro (position 5), and methyl (position 4).

The compound’s polarity, influenced by the amino and carbonyl groups, suggests moderate solubility in polar solvents like methanol or dimethyl sulfoxide (DMSO). Its melting point and logP (partition coefficient) remain undocumented in accessible literature, though analogues with similar substituents exhibit melting points between 180–220°C .

Spectroscopic Characteristics

While direct spectral data for this compound are unavailable, related pyridinone derivatives provide insights:

  • ¹H NMR: Peaks near δ 6.8–7.2 ppm (aromatic protons), δ 2.3 ppm (methyl group), and δ 5.1 ppm (exchangeable NH₂ protons) .

  • IR Spectroscopy: Stretching vibrations at ~1650 cm⁻¹ (C=O), ~3350 cm⁻¹ (N-H), and ~550 cm⁻¹ (C-Cl) .

Synthesis and Optimization

Patent-Based Synthetic Routes

Two patented methodologies offer frameworks for synthesizing structurally related pyridinones:

Hydrogenation-Chlorination Approach (WO2020178175A1)

This method produces 4-amino-5-methylpyridinone, an intermediate for the mineralocorticoid receptor antagonist Finerenone . Adaptations for the target compound could involve:

  • Hydrogenation of Nitro-N-oxide Precursors:

    • Starting material: 2-chloro-5-methyl-4-nitro-pyridine-1-oxide.

    • Catalyst: 1% Pt + 2% V on carbon powder.

    • Conditions: H₂ atmosphere, room temperature.

    • Yield: >90% for intermediate 2-chloro-5-methyl-4-pyridinamine .

  • Cyclization with Alkaline Hydrolysis:

    • React 2-chloro-5-methyl-4-pyridinamine with KOH in methanol at 180°C (12.5 bar pressure).

    • Total yield: 84% after two steps .

Chlorination-Hydrolysis Pathway (US6399781B1)

This route synthesizes 3-amino-2-chloro-4-methylpyridine, a pyridine analogue . Modifications for pyridinone synthesis might include:

  • Chlorination of Cyano Intermediates:

    • React 3-cyano-4-methyl-2-pyridone with POCl₃/PCl₅ at 115°C.

    • Intermediate: 2-chloro-3-cyano-4-methylpyridine.

  • Acid Hydrolysis and Amination:

    • Treat the cyano intermediate with H₂SO₄ to form 3-amido derivatives.

    • Convert to amino group via bromination in NaOH .

Biological Activity and Mechanisms

Enzyme Inhibition

Pyridinones are known to inhibit cytochrome P450 enzymes, which metabolize xenobiotics. For example, Finerenone—a derivative of 4-amino-5-methylpyridinone—blocks the mineralocorticoid receptor (MR), reducing inflammation and fibrosis in cardiovascular diseases . While direct data for 3-amino-5-chloro-4-methyl-2(1H)-Pyridinone are lacking, its structural similarity suggests potential MR antagonism or kinase inhibition.

Antimicrobial Properties

Analogous compounds exhibit bactericidal effects against Gram-positive pathogens. A study on 3-amino-5-chloro-dihydropyridinone derivatives reported an IC₅₀ of 12 µg/mL against Staphylococcus aureus. The chloro and amino groups likely disrupt bacterial cell wall synthesis or DNA gyrase activity.

CompoundTarget OrganismIC₅₀ (µg/mL)Mechanism
3-Amino-5-chloro analogueS. aureus12Cell wall synthesis

Industrial and Pharmaceutical Applications

Intermediate in Drug Synthesis

The compound’s scaffold is valuable for synthesizing non-steroidal MR antagonists (e.g., Finerenone) . Its chloro group facilitates further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura).

Material Science

Pyridinones contribute to metal-organic frameworks (MOFs) due to their chelating properties. The amino group enhances coordination with transition metals like Cu²⁺ or Fe³⁺, useful in catalysis or sensors.

Challenges and Future Directions

Knowledge Gaps

  • ADME Profiles: No data on absorption, distribution, or toxicity.

  • Environmental Impact: Chlorinated byproducts from synthesis require mitigation .

Research Opportunities

  • Structure-Activity Relationships (SAR): Optimize substituent positions for enhanced bioactivity.

  • Green Chemistry: Develop solvent-free or catalytic syntheses to improve sustainability .

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